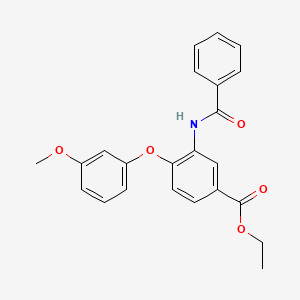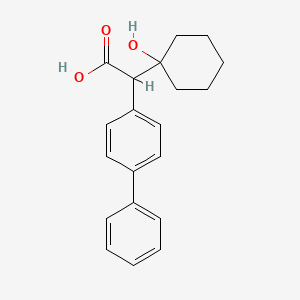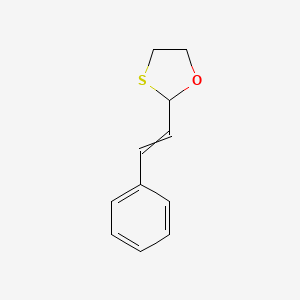
2-(2-Phenylethenyl)-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)-1,3-oxathiolane is an organic compound that features a unique structure combining a phenylethenyl group with an oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,3-oxathiolane typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with a carbonyl compound to produce the desired alkene. The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenylethenyl derivatives
Scientific Research Applications
2-(2-Phenylethenyl)-1,3-oxathiolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: Known for its biological activities, including cytotoxicity and enzyme inhibition.
2-(2-Phenylethyl)phenol: Exhibits antimicrobial properties.
2-(2-Phenylethyl)benzene: Used in the synthesis of various organic compounds
Uniqueness
2-(2-Phenylethenyl)-1,3-oxathiolane is unique due to its oxathiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
80563-94-6 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C11H12OS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2 |
InChI Key |
QFCNKEIVVAVKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


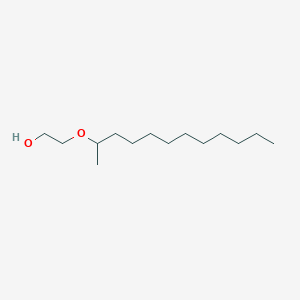
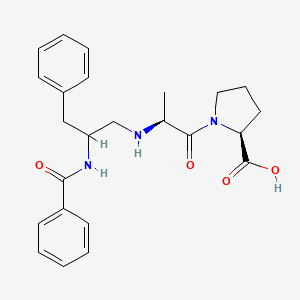
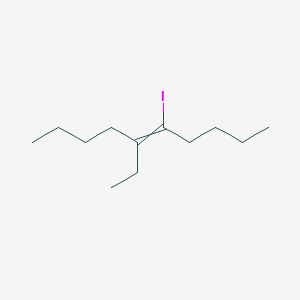

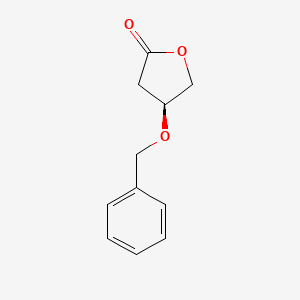
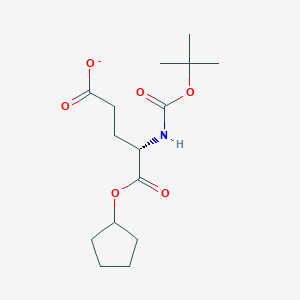

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
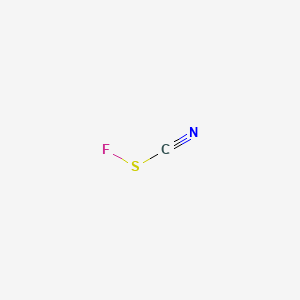
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
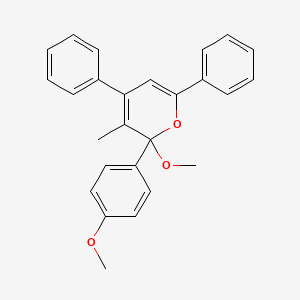
![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
